molecular formula C19H18N4O2 B2521610 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049572-88-4

1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2521610
CAS No.: 1049572-88-4
M. Wt: 334.379
InChI Key: UBLUUEIRNPUFDT-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-quality small molecule for research use only, intended to facilitate drug discovery efforts. This compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxamide class, a scaffold recognized in medicinal chemistry for its potential in targeting kinase signaling pathways. Research into structurally similar analogues has demonstrated their value as key pharmacophores in the development of inhibitors for enzymes like Tyrosine Kinase 2 (TYK2) and JNK2, which are implicated in autoimmune diseases, acute lung injury, and sepsis . The specific 1,4-disubstituted benzyl and 6-methylpyridin-2-yl groups on the carboxamide are designed to modulate properties such as target binding affinity and selectivity. Researchers can utilize this compound as a building block or a reference standard in hit-to-lead optimization campaigns, investigating structure-activity relationships (SAR), pharmacokinetics, and the therapeutic potential of novel dihydropyridazine derivatives . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)12-23-18(24)11-10-16(22-23)19(25)21-17-5-3-4-14(2)20-17/h3-11H,12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLUUEIRNPUFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

  • Molecular Formula: C23H23N3O2
  • SMILES Notation: CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CCC3)C
  • InChIKey: WXFWYEUEBIQUDN-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antimicrobial properties, particularly against various bacterial strains. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

  • Broad-Spectrum Antibacterial Effects
    • The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibited a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating potent bactericidal properties .
  • Mechanism of Action
    • The proposed mechanism involves the inhibition of protein synthesis pathways, subsequently disrupting nucleic acid and peptidoglycan production. This multi-target approach enhances its efficacy against biofilms formed by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Biofilm Disruption
    • The compound showed moderate-to-good antibiofilm activity with minimum biofilm inhibitory concentrations (MBIC) of 62.216–124.432 μg/mL for MRSA and 31.108–62.216 μg/mL for Staphylococcus epidermidis, significantly outperforming standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity:

  • The presence of the 4-methylbenzyl group enhances lipophilicity, which is essential for membrane penetration.
  • The 6-methylpyridin-2-yl moiety contributes to the interaction with bacterial targets, possibly through hydrogen bonding or π-stacking interactions.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on MRSA Biofilms
    • In vitro experiments indicated that the compound could disrupt established MRSA biofilms, reducing viability by over 50% at sub-MIC concentrations .
  • Comparative Analysis with Other Antibiotics
    • When compared with traditional antibiotics, this compound exhibited superior activity against resistant strains, suggesting its potential as an alternative therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been studied for its potential therapeutic effects. Its structural features suggest several mechanisms of action that can be exploited in drug design.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of 6-oxo-1,6-dihydropyridazine have shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways .

Antimicrobial Properties

The compound's ability to inhibit bacterial growth has been investigated. Schiff bases derived from similar structures have shown significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .

Biological Research Applications

The unique properties of 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide make it a valuable tool in biological research.

Enzyme Inhibition Studies

This compound has been utilized in studies focused on enzyme inhibition, particularly in the context of drug metabolism and pharmacokinetics. Its interaction with cytochrome P450 enzymes has been documented, indicating its potential role in drug-drug interactions .

Molecular Probes

Due to its specific binding properties, this compound can serve as a molecular probe for studying biological systems. It can help elucidate mechanisms of action for various biological targets, facilitating the understanding of disease processes at the molecular level .

Material Science Applications

Beyond biological applications, this compound has implications in material science.

Synthesis of Functional Materials

Its chemical structure allows for modifications that can lead to the development of functional materials such as sensors and catalysts. Research has shown that derivatives can be employed in the synthesis of nanomaterials with enhanced properties for electronic applications .

Photophysical Properties

Studies have indicated that this compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and convert it into electrical energy opens avenues for solar energy applications.

Case Studies

StudyFocusFindings
Anticancer ActivityInhibition of breast cancer cell proliferation via apoptosis induction
Antimicrobial PropertiesSignificant antibacterial activity against E. coli and S. aureus
Enzyme InhibitionInteraction with cytochrome P450 enzymes affecting drug metabolism
Molecular ProbesElucidation of biological mechanisms through specific binding

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(4-Methylbenzyl), N-(6-Methylpyridin-2-yl) C₂₁H₂₁N₄O₂* ~361.4 Balanced lipophilicity; pyridinyl amide for enhanced binding
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide () 1-Methyl, N-(4-methoxyphenyl) C₁₃H₁₃N₃O₃ 259.26 Simpler structure; higher polarity due to methoxy group
Compound 19 () 1-(4-Methoxybenzyl), N-substituted fluorophenyl C₂₈H₃₀F₂N₅O₅ 554.22 Proteasome inhibitor; methoxy and fluorine enhance selectivity
N-Benzyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide () 1-(4-Methylbenzyl), N-Benzyl C₂₀H₁₉N₃O₂ 333.4 Benzyl amide reduces polarity; lower molecular weight
N-(3-Acetamidophenyl)-1-(4-fluorobenzyl)-6-oxo-... () 1-(4-Fluorobenzyl), N-(3-acetamidophenyl) C₂₀H₁₇FN₄O₃ 380.4 Fluorine increases metabolic stability; acetamido group aids solubility

*Inferred based on structural similarity to .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions.
  • Purification : Flash chromatography (gradient elution with EtOAc/cyclohexane) followed by trituration with ether improves purity .
  • Yield Enhancement : Stepwise monitoring via TLC or HPLC ensures intermediate stability. For example, alkylation steps may require inert atmospheres to prevent oxidation .

What purification methods are most effective for isolating this compound and its intermediates?

Q. Basic Research Focus

  • Chromatography : Normal-phase flash chromatography (silica gel, 0–100% EtOAc in cyclohexane) is standard for intermediates . Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities in the final product.
  • Recrystallization : Trituration with ether or hexane/EtOAC mixtures removes residual solvents and unreacted starting materials .
  • Analytical Validation : Purity ≥95% should be confirmed via LC-MS and ¹H/¹³C NMR, with attention to residual DMF or HOBt byproducts .

How can computational methods accelerate the optimization of synthesis and biological activity?

Q. Advanced Research Focus

  • Reaction Path Screening : Quantum mechanical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing trial-and-error in step optimization. ICReDD’s integrated computational-experimental workflows exemplify this approach .
  • Molecular Dynamics (MD) Simulations : MD trajectories of the compound bound to target proteins (e.g., proteasomes ) identify critical binding residues, guiding rational modifications.
  • Machine Learning : Training models on existing SAR data (e.g., fluorobenzyl vs. methoxybenzyl analogs ) predicts novel derivatives with enhanced potency.

Q. Methodological Tools :

  • Software: Gaussian (DFT), AutoDock (docking), or Schrödinger Suite (MD).
  • Data Integration: Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ measurements) to validate hypotheses .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility .
  • Target Polymorphism : Genetic variations in enzymatic isoforms (e.g., proteasome subunits ) altering binding kinetics.

Q. Resolution Strategies :

Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C, ≤0.1% DMSO).

Structural Analog Comparison : Test fluorinated or methoxy-substituted analogs to isolate electronic or steric effects .

Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis markers) for functional validation .

What experimental design frameworks are optimal for studying structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Factorial Design : Apply a 2⁴ factorial matrix to variables like substituent position (benzyl vs. pyridinyl), temperature, and catalyst loading. This identifies synergistic/interference effects .
  • QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) from analogs and correlate with activity via partial least squares regression.
  • High-Throughput Screening (HTS) : Use fragment-based libraries to probe tolerance for modifications at positions 1 and 3 .

Case Study : For proteasome inhibitors, modifying the benzyl group’s para-substituent (methyl → methoxy) improved selectivity by 10-fold, validated via DoE .

What are the critical considerations for in vitro and in vivo pharmacological profiling?

Q. Advanced Research Focus

  • Metabolic Stability : Assess hepatic microsomal stability (human/rodent) to identify susceptibility to CYP450 oxidation. The 4-methyl group may reduce metabolism compared to methoxy analogs .
  • Toxicity Screening : Perform hERG channel inhibition assays to evaluate cardiac risk. Pyridazine derivatives often require structural tweaks (e.g., reducing basicity) to mitigate hERG binding .
  • Pharmacokinetics : Administer via IV/PO routes in rodent models, monitoring plasma half-life and brain penetration. Lipophilic modifications (e.g., fluorobenzyl ) may enhance BBB permeability.

Q. Methodological Pipeline :

In Vitro : CYP450 inhibition, plasma protein binding.

In Vivo : PK/PD studies with LC-MS/MS quantification .

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